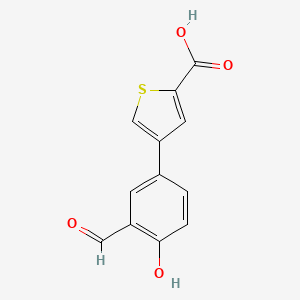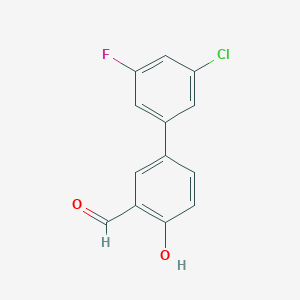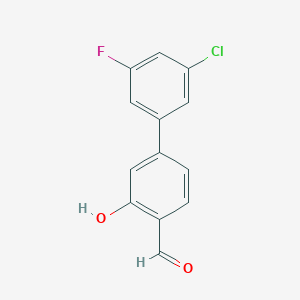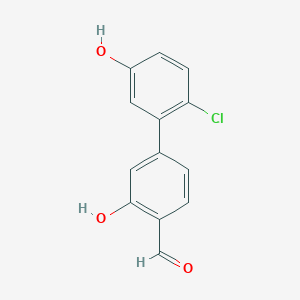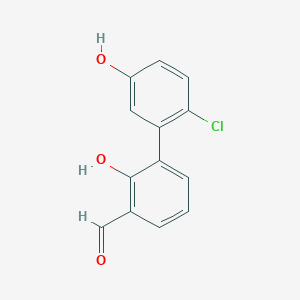
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%, also known as 4-CHFP, is a synthetic phenol that is used in a variety of scientific research applications. It has been used to study the biological effects of phenols, as well as in the synthesis of other compounds. 4-CHFP is a colorless to yellowish liquid with a melting point of 65°C and a boiling point of 140°C. It is soluble in water, ethanol, and other organic solvents.
Aplicaciones Científicas De Investigación
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including the study of phenol metabolism, the synthesis of other compounds, and the determination of the biological effects of phenols. It has also been used in studies of the effects of phenols on the immune system, as well as in the study of the effects of phenols on the development of cancer.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is thought to be related to the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in the metabolism of phenols. ROS are molecules that can cause oxidative damage to cells, leading to cell death. In addition, 4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% can also act as an antioxidant, scavenging free radicals and preventing them from causing oxidative damage.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to inhibit the activity of enzymes involved in the metabolism of phenols and to reduce the production of reactive oxygen species. It has also been shown to reduce inflammation and to act as an antioxidant, scavenging free radicals and preventing them from causing oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is soluble in a variety of solvents, making it suitable for a variety of applications. However, it is important to note that 4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% is toxic and should be handled with caution.
Direcciones Futuras
There are a variety of potential future directions for research involving 4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be conducted into its mechanism of action and its potential therapeutic applications. Finally, further research could be conducted into its potential toxicity and the need for safety precautions when handling it.
Métodos De Síntesis
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% can be synthesized by treating 2-chloro-5-hydroxybenzaldehyde with formic acid. This reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at a temperature of 120-130°C. The reaction produces a yellowish liquid that is then purified by distillation.
Propiedades
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-3-2-10(16)6-11(12)8-1-4-13(17)9(5-8)7-15/h1-7,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNCOJYXNWETGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685206 |
Source


|
| Record name | 2'-Chloro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1261944-27-7 |
Source


|
| Record name | 2'-Chloro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







